molecular formula C11H8N2O B12835593 4-Methyl-2-phenyloxazole-5-carbonitrile

4-Methyl-2-phenyloxazole-5-carbonitrile

Cat. No.: B12835593
M. Wt: 184.19 g/mol
InChI Key: OSCFPIBZEPQWQB-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyloxazole-5-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4, a phenyl ring at position 2, and a carbonitrile group at position 5. The oxazole ring, containing one oxygen and one nitrogen atom, distinguishes it from sulfur-containing thiazoles or nitrogen-rich pyrazoles. The phenyl and carbonitrile groups likely influence its electronic properties, solubility, and reactivity, making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-methyl-2-phenyl-1,3-oxazole-5-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

OSCFPIBZEPQWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as palladium or other metal catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-phenyloxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .

Scientific Research Applications

4-Methyl-2-phenyloxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyloxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Heterocyclic Core Variations

  • Oxazole vs. Thiazole Derivatives: Thiazole analogs, such as 4-Methyl-2-(methylamino)thiazole-5-carbonitrile derivatives (), replace the oxazole oxygen with sulfur. For example, compound 3 in (a thiazole-carbonitrile derivative) exhibits a melting point of 242–243°C, suggesting higher thermal stability compared to oxazole analogs . Key Difference: Sulfur in thiazoles enhances π-electron delocalization, affecting reactivity in cycloaddition or nucleophilic substitution reactions.
  • Pyrazole and Pyran Derivatives: Pyrazole-carbonitriles, such as those in (e.g., 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile), feature two adjacent nitrogen atoms. These compounds exhibit lower melting points (e.g., 191.8–196.6°C) compared to oxazole/thiazole derivatives, likely due to reduced crystallinity from flexible side chains .

Physical and Spectral Properties

  • Melting Points: Oxazole/Thiazole Derivatives: 242–243°C (thiazole, ) vs. ~190–208°C (pyrimidine-dione derivatives, ). Pyrazole Derivatives: 191.8–196.6°C (). The phenyl group in 4-Methyl-2-phenyloxazole-5-carbonitrile may elevate its melting point compared to non-aromatic analogs due to π-stacking interactions.
  • Spectroscopic Data :

    • 1H NMR : Pyrazole derivatives () show distinct aromatic proton signals at δ 7.53–7.84 ppm, similar to the phenyl group in the target compound.
    • HRMS : Carbonitrile-containing compounds consistently exhibit [M + H]+ peaks, as seen in and .

Data Tables

Table 1: Comparative Analysis of Carbonitrile-Containing Heterocycles

Compound Class Example Structure/Name Melting Point (°C) Key Substituents Application Context Reference
Oxazole This compound Data not found Phenyl, methyl, carbonitrile Hypothetical drug lead Inferred
Thiazole Compound 3 () 242–243 Methylamino, hydroxylphenyl Kinase inhibition
Pyrazole Compound 7d () 191.8 Thiadiazole-thio, phenyl Antimicrobial activity
Pyrimidine-dione Compound 4f () 206–208 Nitrophenyl, aminothiazole Natural product analogs

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